molecular formula C28H38FN5O4 B13330777 tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13330777
M. Wt: 527.6 g/mol
InChI Key: HUYDLXSPPVEQJU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may involve:

    Formation of the spirocyclic core: This can be achieved through cyclization reactions, often using catalysts to facilitate the process.

    Introduction of functional groups: This step involves the use of reagents such as fluorinating agents, carbamoylating agents, and others to introduce the desired functional groups onto the spirocyclic core.

    Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

Chemical Reactions Analysis

tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and catalysts.

Scientific Research Applications

tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can be compared with other spirocyclic compounds and fluorinated pyrimidines. Similar compounds include:

    Spirocyclic amines: Known for their stability and unique chemical properties.

    Fluorinated pyrimidines: Often studied for their biological activities and potential therapeutic applications.

    Carbamoyl derivatives: Used in various chemical and biological research applications.

This compound’s unique combination of functional groups and spirocyclic structure distinguishes it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C28H38FN5O4

Molecular Weight

527.6 g/mol

IUPAC Name

tert-butyl 2-[5-[2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C28H38FN5O4/c1-7-34(19(2)3)25(35)21-14-20(29)8-9-22(21)37-23-15-30-18-31-24(23)33-16-28(17-33)10-12-32(13-11-28)26(36)38-27(4,5)6/h8-9,14-15,18-19H,7,10-13,16-17H2,1-6H3

InChI Key

HUYDLXSPPVEQJU-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CC4(C3)CCN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

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